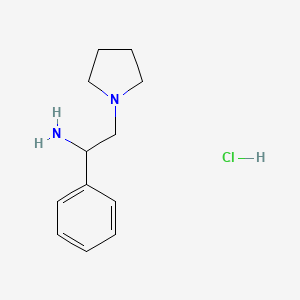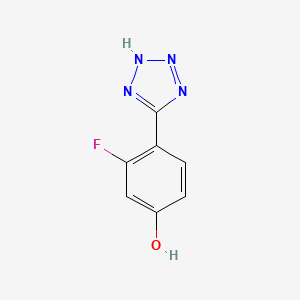
1-Phenyl-2-pyrrolidinylethylamine hcl
Overview
Description
. It is known for its cognitive-enhancing properties and has been used to improve memory, learning, and overall mental performance. The compound has a molecular formula of C12H19ClN2 and a molecular weight of 226.74 g/mol.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-phenyl-2-pyrrolidinylethylamine hcl, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereocenters present in pyrrolidine scaffolds allow medicinal chemists to develop molecules with suitable configurations to fit into the ligand binding site of a target protein .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-pyrrolidinylethylamine HCl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to influence the activity of neurotransmitter systems, particularly those involving dopamine and acetylcholine. The compound enhances the release of these neurotransmitters, leading to improved synaptic transmission and cognitive function. Additionally, this compound interacts with proteins involved in cellular energy metabolism, thereby increasing ATP production and overall cellular energy levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic plasticity, which is crucial for learning and memory. The compound also influences cell signaling pathways, particularly those involving the cAMP response element-binding protein (CREB), which plays a key role in gene expression related to memory formation. Furthermore, this compound has been shown to modulate cellular metabolism by increasing glucose uptake and utilization, thereby providing more energy for cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates dopamine and acetylcholine receptors, enhancing neurotransmitter release and synaptic transmission. The compound also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft. Additionally, this compound modulates the activity of enzymes involved in neurotransmitter synthesis and degradation, further enhancing its cognitive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with minimal degradation observed under standard storage conditions. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure leads to immediate enhancements in cognitive function and energy metabolism, while long-term exposure may result in adaptive changes in neurotransmitter receptor density and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses enhance cognitive function, memory, and learning without significant adverse effects. High doses can lead to toxicity, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at higher doses, and further increases in dosage do not result in additional cognitive enhancement .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and deamination. The resulting metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. The compound also influences metabolic flux by increasing the activity of enzymes involved in glucose and lipid metabolism, thereby enhancing overall metabolic efficiency .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake into cells. Once inside, it accumulates in specific cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it enhances cellular energy production and neurotransmitter synthesis. It may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, further influencing its biochemical effects .
Preparation Methods
The synthesis of 1-Phenyl-2-pyrrolidinylethylamine hydrochloride involves several steps. One common method includes the reaction of 2-bromo-1-phenylethanone with pyrrolidine under basic conditions to form the intermediate 1-phenyl-2-pyrrolidinylethanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-phenyl-2-pyrrolidinylethylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Phenyl-2-pyrrolidinylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2-pyrrolidinylethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is investigated for its potential use in treating cognitive disorders, enhancing mental performance, and as a neuroprotective agent in conditions such as stroke and traumatic brain injury.
Industry: The compound is used in the development of pharmaceuticals and as a research chemical in various industrial applications.
Comparison with Similar Compounds
1-Phenyl-2-pyrrolidinylethylamine hydrochloride is unique compared to other nootropic compounds due to its potent cognitive-enhancing effects and its ability to improve physical performance. Similar compounds include:
Piracetam: Another nootropic compound with cognitive-enhancing properties but with a different chemical structure and mechanism of action.
Aniracetam: Known for its anxiolytic and cognitive-enhancing effects, it has a different chemical structure and pharmacological profile.
Oxiracetam: Similar to Piracetam but with more potent cognitive-enhancing effects.
These compounds share some similarities in their effects on cognitive function but differ in their chemical structures, mechanisms of action, and specific applications.
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSDZLXRREOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)
